molecular formula C26H18O B15212252 2,3,6-Triphenyl-1-benzofuran CAS No. 194784-81-1

2,3,6-Triphenyl-1-benzofuran

Cat. No.: B15212252
CAS No.: 194784-81-1
M. Wt: 346.4 g/mol
InChI Key: WSJYECYCWWBBMB-UHFFFAOYSA-N
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Description

2,3,6-Triphenylbenzofuran is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3,6-triphenylphenol with a suitable dehydrating agent. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2,3,6-Triphenylbenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 2,3,6-Triphenylbenzofuran .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Scientific Research Applications

2,3,6-Triphenylbenzofuran has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Benzofuran derivatives are investigated for their therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: The compound is used in the development of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3,6-Triphenylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

2,3,6-Triphenylbenzofuran can be compared with other benzofuran derivatives, such as:

  • 2,3-Diphenylbenzofuran
  • 2,3,5-Triphenylbenzofuran
  • 2,3,4-Triphenylbenzofuran

These compounds share similar structural features but differ in the position and number of phenyl groups attached to the benzofuran ring. The unique arrangement of phenyl groups in 2,3,6-Triphenylbenzofuran contributes to its distinct chemical and biological properties .

Biological Activity

2,3,6-Triphenyl-1-benzofuran is a polycyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological activity, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18O. Its structure consists of a benzofuran core with three phenyl groups attached at positions 2, 3, and 6. This unique substitution pattern enhances the compound's stability and reactivity, making it a candidate for various biological applications.

Property Details
Molecular Formula C22H18O
Molecular Weight 298.38 g/mol
CAS Number 194784-81-1
IUPAC Name This compound

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of benzofuran derivatives with phenyl substituents. Key synthetic pathways include:

  • Friedel-Crafts Alkylation: Utilizing benzofuran as a substrate and introducing phenyl groups through alkylation reactions.
  • Cyclization Reactions: Employing cyclization techniques to form the fused ring structure.

These synthetic methodologies allow for modifications that may enhance the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. The compound's mechanism of action appears to involve interactions with specific molecular targets related to cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies: Preliminary investigations show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast and lung cancer cells by interacting with key signaling pathways such as the AKT pathway .
  • DNA Interaction: The compound may also act by damaging DNA in cancer cells. Research suggests that its structural characteristics allow it to bind effectively to DNA, leading to cellular damage and subsequent apoptosis .

Comparative Studies

Comparative analyses with other benzofuran derivatives have shown that the presence of multiple phenyl groups in this compound enhances its antiproliferative activity compared to simpler benzofurans .

Compound IC50 (µM) Cell Line
This compound16.4A549 (Lung Cancer)
Benzofuran>50A549 (Lung Cancer)
2-Phenylbenzofuran>40MCF7 (Breast Cancer)

Case Studies

Recent case studies have illustrated the potential applications of this compound in drug development:

  • In Vitro Studies: In vitro tests demonstrated that this compound significantly inhibited cell proliferation in lung adenocarcinoma cells (A549) at concentrations as low as 16.4 µM .
  • In Vivo Models: Animal models have shown promising results where treatment with this compound led to reduced tumor growth without notable toxicity to normal tissues .

Properties

CAS No.

194784-81-1

Molecular Formula

C26H18O

Molecular Weight

346.4 g/mol

IUPAC Name

2,3,6-triphenyl-1-benzofuran

InChI

InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-17-23-24(18-22)27-26(21-14-8-3-9-15-21)25(23)20-12-6-2-7-13-20/h1-18H

InChI Key

WSJYECYCWWBBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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